molecular formula C12H16N2S B15002891 5,5-dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

5,5-dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B15002891
M. Wt: 220.34 g/mol
InChI Key: ZDKXTUOZGDPHMI-UHFFFAOYSA-N
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Description

5,5-dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethyl group and a methylphenyl group attached to the thiazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenyl isothiocyanate with 2,2-dimethyl-1,3-propanediamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

5,5-dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine: Lacks the methylphenyl group, resulting in different chemical and biological properties.

    N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine: Lacks the dimethyl group, which affects its reactivity and stability.

    4,5-dihydro-1,3-thiazol-2-amine: A simpler thiazole derivative without the dimethyl and methylphenyl groups.

Uniqueness

5,5-dimethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to the presence of both dimethyl and methylphenyl groups, which confer distinct chemical properties and potential biological activities. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

5,5-dimethyl-N-(3-methylphenyl)-4H-1,3-thiazol-2-amine

InChI

InChI=1S/C12H16N2S/c1-9-5-4-6-10(7-9)14-11-13-8-12(2,3)15-11/h4-7H,8H2,1-3H3,(H,13,14)

InChI Key

ZDKXTUOZGDPHMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NCC(S2)(C)C

Origin of Product

United States

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